molecular formula C16H19N3O4 B2538201 N-(2-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1172085-16-3

N-(2-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No. B2538201
CAS RN: 1172085-16-3
M. Wt: 317.345
InChI Key: UALKLUQQUPXGLS-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a chemical entity that appears to be related to a class of compounds that have been studied for their potential pharmacological effects. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyrimidinyl acetamide moiety and methoxyphenyl substitution, which are known to influence biological activity, particularly in the context of adenosine receptor antagonism .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate chloroacetamide with a phenol derivative in the presence of a solvent such as N,N-dimethylformamide (DMF) and a base like anhydrous potassium carbonate. The reaction conditions for similar compounds have been optimized to temperatures between 75-85°C and reaction times of around 4 hours, with molar ratios of reactants carefully controlled to achieve high yields, often exceeding 85% . These methods could potentially be adapted for the synthesis of N-(2-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide.

Molecular Structure Analysis

The molecular structure of compounds within this class is typically characterized using techniques such as infrared spectroscopy (IR), mass spectrometry (MS), nuclear magnetic resonance (NMR), and elementary analysis. These techniques help in confirming the identity and purity of the synthesized compounds. The presence of specific functional groups and the overall molecular framework can be elucidated, which is crucial for understanding the compound's potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the acetamide and the methoxyphenyl groups. These groups can participate in various chemical reactions, potentially leading to the formation of new compounds with different pharmacological properties. The reactivity can also be exploited to further modify the compound to enhance its selectivity or potency towards a specific biological target, such as the A3 adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including solubility, melting point, and stability, are important for their potential application as pharmacological agents. These properties are influenced by the molecular structure and can affect the compound's behavior in biological systems, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The methoxyphenyl substitution, in particular, has been shown to significantly affect the potency and selectivity of compounds targeting the A3 adenosine receptor, indicating that subtle changes in the structure can have profound effects on the compound's biological activity .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Heterocyclic Compound Synthesis

    Research demonstrates the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their application as anti-inflammatory and analgesic agents. These compounds, including the likes of benzodifuran-2-carboxamide derivatives, show significant activity as COX-1/COX-2 inhibitors, indicating their potential in developing new medications with analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Agents

    A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid have demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid. This underscores the chemical's utility in creating compounds that can be used to combat microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Cytotoxic Activity

    Certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been synthesized and tested for their anticancer activity on 60 cancer cell lines, revealing that one compound exhibited significant cancer cell growth inhibition against eight cancer cell lines. This indicates its potential as a basis for developing new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-10-12(15(21)19-16(22)18-10)9-14(20)17-8-7-11-5-3-4-6-13(11)23-2/h3-6H,7-9H2,1-2H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALKLUQQUPXGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44088738

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